Boc-D-Asn-OH
CAS No.: 75647-01-7
VCID: VC21537339
Molecular Formula: C9H16N2O5
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-Asn-OH, or N-tert-butoxycarbonyl-D-asparagine, is a derivative of the amino acid asparagine. It is widely used in peptide synthesis due to its ability to protect the amino group, thereby preventing unwanted reactions during the synthesis process. This compound is crucial in the development of pharmaceuticals and biologically active peptides. Applications in Peptide SynthesisBoc-D-Asn-OH is a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methodologies. It offers stability and protection for amino groups, which is essential for maintaining the integrity of the peptide chain during synthesis. Role in Pharmaceutical DevelopmentThis compound plays a significant role in drug formulation, especially in targeting neurological disorders where asparagine is crucial. Its use in biopharmaceutical manufacturing enhances protein stability and solubility, making it valuable in the production of recombinant proteins . Peptide Synthesis StrategiesIn peptide synthesis, Boc-D-Asn-OH is used alongside other protected amino acids to build complex peptide structures. For instance, in the synthesis of daptomycin, researchers have employed Boc-SPPS strategies to achieve efficient peptide assembly . Neurochemical ResearchBoc-D-Asn-OH aids in studying neurotransmitter functions and mechanisms, providing insights into brain chemistry and potential treatments for mental health disorders . Comparison with Other Derivatives |
---|---|
CAS No. | 75647-01-7 |
Product Name | Boc-D-Asn-OH |
Molecular Formula | C9H16N2O5 |
Molecular Weight | 232.23 g/mol |
IUPAC Name | (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1 |
Standard InChIKey | FYYSQDHBALBGHX-RXMQYKEDSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O |
Synonyms | Boc-D-asparagine;Boc-D-Asn-OH;75647-01-7;Boc-L-Asn-OH;Nalpha-(tert-Butoxycarbonyl)-D-asparagine;Nalpha-Boc-D-asparagine;SBB067209;N-alpha-t-BOC-D-ASPARAGINE;PubChem14931;BOC-D-ASN;N-|A-Boc-D-asparagine;AC1Q1MTI;n-alpha-boc-d-asparagine;N-BOC-D-ASPARAGINE;AC1LV0Y2;N2-BOC-D-ASPARAGINE;N-A-BOC-D-ASPARAGINE;(2S)-2-[(tert-butoxy)carbonylamino]-3-carbamoylpropanoicacid;15064_ALDRICH;SCHEMBL1486143;BOC-D-ASN-OHMONOHYDRATE;CHEMBL1222169;15064_FLUKA;CTK2H9604;MolPort-001-793-763 |
PubChem Compound | 1623168 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume